(2R)-2-Amino-3-sulfanylpropan-1-OL is a chiral amino alcohol characterized by the presence of an amino group, a hydroxyl group, and a sulfanyl group. This compound is notable for its unique structural features, which make it a versatile building block in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine. Its chemical formula is CHNOS, with a molecular weight of approximately 107.18 g/mol .
The synthesis of (2R)-2-Amino-3-sulfanylpropan-1-OL can be achieved through several methods:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, reactions may be conducted in organic solvents like tetrahydrofuran or dimethylformamide under controlled temperatures to facilitate efficient synthesis.
The molecular structure of (2R)-2-Amino-3-sulfanylpropan-1-OL consists of:
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 107.18 g/mol |
IUPAC Name | (2R)-2-amino-3-sulfanylpropan-1-ol |
InChI | InChI=1S/C3H9NOS/c4-3(1-5)2-6/h3,5-6H,1-2,4H2/t3-/m1/s1 |
InChI Key | CFBPGADIXTVKBS-GSVOUGTGSA-N |
Isomeric SMILES | C(C@HN)O |
Canonical SMILES | C(C(CS)N)O |
(2R)-2-Amino-3-sulfanylpropan-1-OL can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of (2R)-2-Amino-3-sulfanylpropan-1-OL involves its interaction with various biological targets:
These interactions are crucial for its potential therapeutic applications and biological activity.
The physical properties of (2R)-2-Amino-3-sulfanylpropan-1-OL are summarized as follows:
Property | Value |
---|---|
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Flash Point | N/A |
Chemical properties include:
Property | Value |
---|---|
Exact Mass | 107.04000 g/mol |
Polar Surface Area | 85.05000 Ų |
These properties indicate that the compound is likely polar due to the presence of hydroxyl and amino groups, which may influence its solubility and reactivity .
(2R)-2-Amino-3-sulfanylpropan-1-OL has several significant applications in scientific research:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3